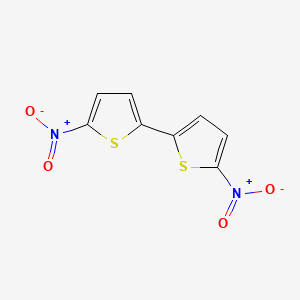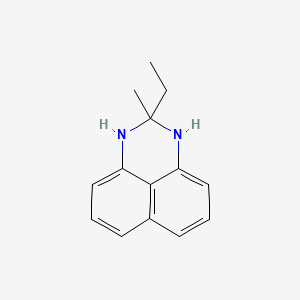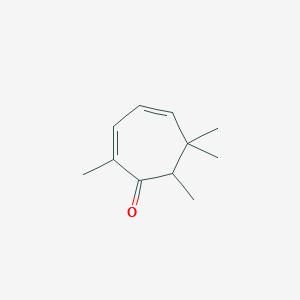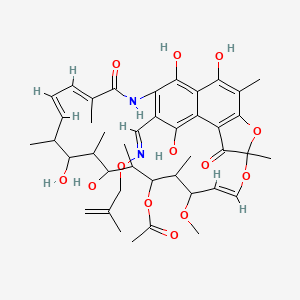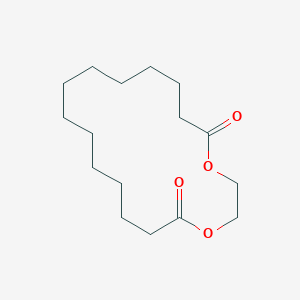
Strontium bis(phenylmethanide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium bis(phenylmethanide) is an organometallic compound that features a strontium atom bonded to two phenylmethanide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Strontium bis(phenylmethanide) can be synthesized through the reaction of strontium metal with phenylmethanide ligands under an inert atmosphere to prevent oxidation. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: While specific industrial production methods for strontium bis(phenylmethanide) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions: Strontium bis(phenylmethanide) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form strontium oxide and phenylmethanol.
Reduction: Can be reduced by strong reducing agents to form strontium metal and phenylmethane.
Substitution: Undergoes substitution reactions with halogens to form strontium halides and phenylmethane derivatives.
Common Reagents and Conditions:
Oxidation: Oxygen or air, typically at room temperature.
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Strontium oxide and phenylmethanol.
Reduction: Strontium metal and phenylmethane.
Substitution: Strontium halides and phenylmethane derivatives.
Applications De Recherche Scientifique
Strontium bis(phenylmethanide) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the development of new materials, including catalysts and electronic components.
Mécanisme D'action
The mechanism by which strontium bis(phenylmethanide) exerts its effects involves the interaction of the strontium atom with various molecular targets. In biological systems, strontium can mimic calcium and interact with calcium-sensing receptors, influencing bone metabolism. In chemical reactions, the phenylmethanide ligands can stabilize reactive intermediates, facilitating various transformations.
Comparaison Avec Des Composés Similaires
Strontium bis(trimethylsilylamide): Another organometallic compound with different ligands.
Calcium bis(phenylmethanide): Similar structure but with calcium instead of strontium.
Barium bis(phenylmethanide): Similar structure but with barium instead of strontium.
Uniqueness: Strontium bis(phenylmethanide) is unique due to the specific properties imparted by the strontium atom, such as its reactivity and ability to form stable complexes. Compared to its calcium and barium analogs, strontium bis(phenylmethanide) may exhibit different reactivity patterns and stability, making it valuable for specific applications in materials science and catalysis.
Propriétés
Numéro CAS |
35815-13-5 |
|---|---|
Formule moléculaire |
C14H14Sr |
Poids moléculaire |
269.88 g/mol |
Nom IUPAC |
strontium;methanidylbenzene |
InChI |
InChI=1S/2C7H7.Sr/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;/q2*-1;+2 |
Clé InChI |
BQXCYULERPLLKI-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



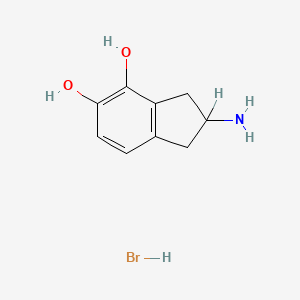
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)
